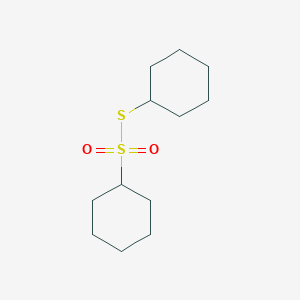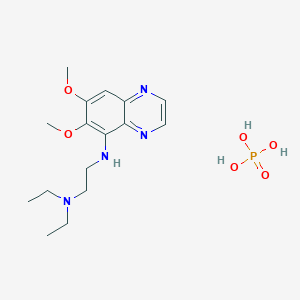
N-(6,7-dimethoxyquinoxalin-5-yl)-N',N'-diethylethane-1,2-diamine;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6,7-dimethoxyquinoxalin-5-yl)-N’,N’-diethylethane-1,2-diamine;phosphoric acid is a complex organic compound that features a quinoxaline core substituted with methoxy groups and an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dimethoxyquinoxalin-5-yl)-N’,N’-diethylethane-1,2-diamine typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Methoxylation: The quinoxaline core is then methoxylated using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy groups at the 6 and 7 positions.
Attachment of the Ethane-1,2-diamine Moiety: The methoxylated quinoxaline is reacted with N,N-diethylethane-1,2-diamine under basic conditions to form the desired compound.
Phosphoric Acid Addition: Finally, phosphoric acid is added to the compound to form the phosphoric acid salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dimethoxyquinoxalin-5-yl)-N’,N’-diethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoxaline diones.
Reduction: Formation of quinoxaline diols.
Substitution: Formation of substituted quinoxalines with various functional groups.
Scientific Research Applications
N-(6,7-dimethoxyquinoxalin-5-yl)-N’,N’-diethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-(6,7-dimethoxyquinoxalin-5-yl)-N’,N’-diethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, which lacks the methoxy and ethane-1,2-diamine substituents.
6,7-Dimethoxyquinoxaline: Similar structure but without the ethane-1,2-diamine moiety.
N,N-Diethylethane-1,2-diamine: Lacks the quinoxaline core.
Uniqueness
N-(6,7-dimethoxyquinoxalin-5-yl)-N’,N’-diethylethane-1,2-diamine is unique due to the combination of the quinoxaline core with methoxy and ethane-1,2-diamine substituents, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
CAS No. |
5423-83-6 |
|---|---|
Molecular Formula |
C16H27N4O6P |
Molecular Weight |
402.38 g/mol |
IUPAC Name |
N-(6,7-dimethoxyquinoxalin-5-yl)-N',N'-diethylethane-1,2-diamine;phosphoric acid |
InChI |
InChI=1S/C16H24N4O2.H3O4P/c1-5-20(6-2)10-9-19-15-14-12(17-7-8-18-14)11-13(21-3)16(15)22-4;1-5(2,3)4/h7-8,11,19H,5-6,9-10H2,1-4H3;(H3,1,2,3,4) |
InChI Key |
ZRDVSHFJCDYFOD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=C(C(=CC2=NC=CN=C21)OC)OC.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


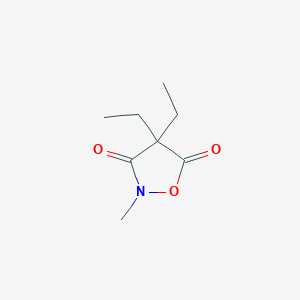
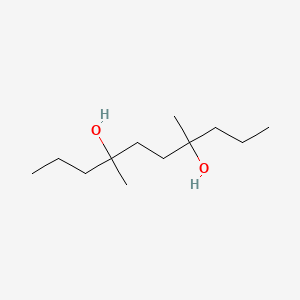
![Methyl 3-[4-(ethylamino)phenyl]propanoate](/img/structure/B14734217.png)
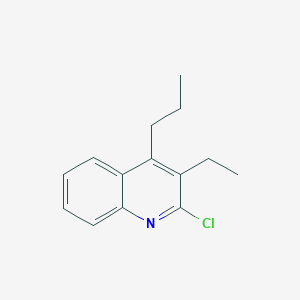
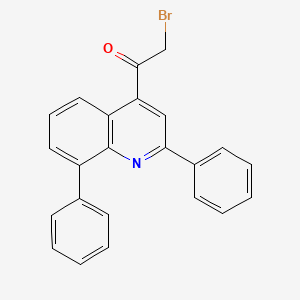
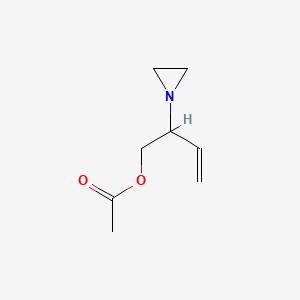
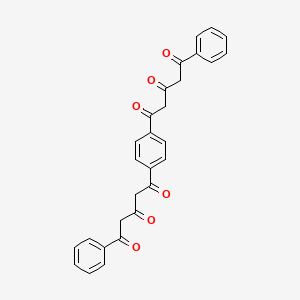
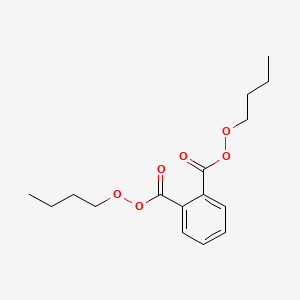



![(Z)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B14734272.png)
